molecular formula C15H13N3O3 B11798478 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol

Cat. No.: B11798478
M. Wt: 283.28 g/mol
InChI Key: ZMSYRKYDJMBKBV-UHFFFAOYSA-N
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Description

Historical Context of 1,2,4-Triazole Derivatives in Organic Chemistry

The 1,2,4-triazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the late 19th century. Early work focused on its aromatic stability and tautomeric behavior, with the Pellizzari and Einhorn–Brunner reactions emerging as foundational synthetic routes. By the mid-20th century, researchers recognized the pharmacophoric potential of 1,2,4-triazoles, leading to breakthroughs like the antifungal agent fluconazole in the 1980s. The triazole ring’s ability to participate in hydrogen bonding and π-π stacking interactions made it indispensable in drug design, particularly for targeting cytochrome P450 enzymes.

A key milestone was the discovery that nitrogen atom positioning (1,2,4 vs. 1,2,3 configurations) dramatically influences biological activity. For instance, 1,2,4-triazoles exhibit superior metabolic stability compared to their 1,2,3 counterparts due to reduced susceptibility to oxidative degradation. This stability, combined with synthetic versatility, enabled the development of derivatives with tailored substituents for specific applications, ranging from antiviral agents to coordination polymers.

Table 1: Evolution of 1,2,4-Triazole Applications

Era Key Development Impact
1890–1950 Pellizzari reaction optimization Enabled bulk synthesis of triazole cores
1960–1980 Structure-activity relationship studies Identified antifungal pharmacophore
1990–present Computational modeling integration Accelerated rational drug design

Structural Significance of Hydroxyphenyl and Methoxyphenyl Substituents

The hydroxyphenyl group at position 3 of the triazole ring introduces two critical features: hydrogen-bonding capacity and increased hydrophilicity. X-ray crystallographic studies of analogous compounds reveal that the phenolic -OH group participates in intermolecular hydrogen bonds with adjacent heteroatoms, often stabilizing crystal lattices or protein-ligand complexes. This interaction is pH-dependent, with protonation states influencing solubility across physiological conditions.

Conversely, the methoxyphenyl substituent at position 2 provides electronic modulation through its electron-donating methoxy (-OCH~3~) group. Nuclear magnetic resonance (NMR) analyses of related structures show that methoxy substitution deshields adjacent protons, causing characteristic upfield shifts in the aromatic region. This group enhances lipophilicity, as evidenced by logP values increasing by ~0.8–1.2 units compared to unsubstituted analogs.

Table 2: Substituent Effects on Triazole Properties

Substituent Electronic Contribution Solubility (mg/mL) logP
-H Neutral 12.4 1.05
-OH (para) Electron-withdrawing 23.8 0.72
-OCH~3~ (ortho) Electron-donating 8.9 1.94

The ortho-methoxy group induces steric hindrance that constrains rotational freedom about the C–C bond linking the phenyl and triazole rings. Molecular dynamics simulations predict a 15–20° reduction in dihedral angle flexibility compared to para-substituted analogs, potentially influencing binding pocket accommodation. When combined with the para-hydroxyphenyl group, this creates a push-pull electronic system that polarizes the triazole ring, enhancing dipole moments by ~2.3 Debye units relative to monosubstituted derivatives.

Properties

Molecular Formula

C15H13N3O3

Molecular Weight

283.28 g/mol

IUPAC Name

4-[5-(4-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]-2-methoxyphenol

InChI

InChI=1S/C15H13N3O3/c1-21-13-8-10(4-7-12(13)20)15-16-14(17-18-15)9-2-5-11(19)6-3-9/h2-8,19-20H,1H3,(H,16,17,18)

InChI Key

ZMSYRKYDJMBKBV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=NNC(=N2)C3=CC=C(C=C3)O)O

Origin of Product

United States

Preparation Methods

The synthesis of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Substitution Reactions: The hydroxyphenyl and methoxyphenol groups are introduced through substitution reactions. These reactions often require the use of catalysts and specific reaction conditions to ensure the correct positioning of the substituents.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution

The phenolic hydroxyl group and methoxy substituent activate the aromatic ring toward electrophilic substitution. Key reactions include:

  • Nitration : Occurs preferentially at the ortho/para positions relative to the hydroxyl group under nitric acid/sulfuric acid conditions.

  • Sulfonation : Forms sulfonic acid derivatives at elevated temperatures with concentrated sulfuric acid.

  • Halogenation : Bromination with Br₂ in acetic acid yields mono- or di-substituted products depending on stoichiometry.

Table 1: Reaction Conditions for Electrophilic Substitution

ReactionReagents/ConditionsPosition SelectivityYield (%)Reference
BrominationBr₂ (1 eq), AcOH, 25°C, 2hPara to -OH78
NitrationHNO₃/H₂SO₄, 0°C, 1hOrtho to -OCH₃65

Oxidation-Reduction Reactions

The hydroxyl and triazole groups participate in redox transformations:

  • Oxidation : Treatment with KMnO₄ in acidic conditions oxidizes the phenolic -OH to a quinone structure.

  • Reduction : Sodium borohydride (NaBH₄) reduces ketone intermediates during synthetic modifications of the triazole ring .

Triazole Ring Functionalization

The 1,2,4-triazole core undergoes nucleophilic substitution and cycloaddition:

  • S-Alkylation : Reaction with 2-bromo-1-phenylethanone in ethanol using Cs₂CO₃ yields thioether derivatives (79% yield) .

  • Huisgen Cycloaddition : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the triazole ring for bioconjugation .

Table 2: Triazole-Specific Reactions

Reaction TypeReagents/ConditionsProductYield (%)Reference
S-Alkylation2-Bromo-1-phenylethanone, Cs₂CO₃, EtOH, 24hThioether derivative79
Microwave-assistedp-TSA, toluene, 120°C, 4hFunctionalized triazole hybrids54

Condensation and Schiff Base Formation

The hydroxyl and amine groups facilitate condensation reactions:

  • Schiff Base Synthesis : Reacts with aldehydes (e.g., benzaldehyde) under reflux with glacial acetic acid to form imine-linked derivatives .

  • Thiazolidinone Formation : Condensation with thioglycolic acid yields antimicrobial thiazolidinone hybrids .

Example Reaction Pathway :

  • Schiff base formation with 4-methoxybenzaldehyde.

  • Cyclization with thioglycolic acid to form thiazolidinone .

Biological Activity and Target Interactions

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme Inhibition : Competitively inhibits MIF tautomerase (Ki = 3.2 μM) by binding to the active site via triazole-phenol interactions .

  • Antimicrobial Activity : Thiazolidinone derivatives show MIC values of 8–32 μg/mL against Staphylococcus aureus .

Comparative Reactivity with Analogues

Structural variations impact reactivity:

Table 3: Reactivity Comparison with Analogues

Compound ModificationKey Reactivity DifferenceReference
4-Hydroxy → 4-MethoxyReduced electrophilic substitution due to -OCH₃
Triazole → ImidazoleEnhanced hydrogen bonding in cycloadditions
Phenol → Benzyl etherStability under acidic conditions

Synthetic Optimization Techniques

  • Microwave Assistance : Reduces reaction times from hours to minutes (e.g., 4h → 10min) .

  • Catalysts : p-Toluenesulfonic acid (p-TSA) improves yields in triazole alkylation .

Stability and Degradation

  • Photodegradation : UV exposure induces cleavage of the triazole ring.

  • Hydrolytic Stability : Resistant to hydrolysis at neutral pH but degrades under strongly acidic/basic conditions.

Scientific Research Applications

Biological Activities

The compound exhibits significant biological activities that make it a candidate for various therapeutic applications:

Antifungal Properties

Compounds containing triazole moieties are known for their antifungal activities. Research indicates that triazoles can inhibit the synthesis of ergosterol, a key component of fungal cell membranes. This mechanism is crucial in developing antifungal agents targeting pathogens such as Candida and Aspergillus species.

Anticancer Activity

Triazole derivatives have shown promise in cancer treatment due to their ability to inhibit specific enzymes involved in tumor growth. Studies suggest that 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Antioxidant Effects

The antioxidant activity of phenolic compounds is well-documented. The presence of the methoxy group in this compound enhances its ability to scavenge free radicals, potentially mitigating oxidative stress-related diseases.

Synthesis and Mechanisms of Action

The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes followed by cyclization to form the triazole ring. Understanding the synthesis pathway is essential for optimizing yield and purity for further applications.

Case Studies

StudyObjectiveFindings
Antifungal Activity Evaluate efficacy against Candida albicansDemonstrated significant inhibition at low concentrations (IC50 = 10 µM) .
Cytotoxicity Assay Assess effects on breast cancer cellsInduced apoptosis in MCF-7 cells with an IC50 value of 15 µM .
Antioxidant Evaluation Measure free radical scavenging abilityExhibited strong DPPH radical scavenging activity with an IC50 of 25 µM .

Mechanistic Insights

Research into the mechanisms by which 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol exerts its biological effects is ongoing:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways related to cancer and fungal infections.
  • Cell Signaling Pathways : Preliminary studies suggest modulation of signaling pathways associated with apoptosis and cell survival.

Mechanism of Action

The mechanism of action of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate signaling pathways by interacting with receptors and other cellular components .

Comparison with Similar Compounds

Hydroxyphenyl- vs. Methoxyphenyl-Substituted Triazoles

  • 4-(3-(2-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol (C₁₅H₁₃N₃O₃, MW 283.28): The positional isomer of the target compound, differing in the hydroxyl group’s location (2-hydroxyphenyl vs. 4-hydroxyphenyl). This minor structural variation may alter hydrogen-bonding patterns and bioavailability .
  • 5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol (C₁₆H₁₆N₄OS, MW 312.39): Replaces the hydroxyl group with a methylphenyl substituent and introduces a thiol (-SH) group. The thiol enhances reactivity in S-alkylation reactions but reduces stability compared to hydroxyl groups .

Ethoxy and Halogen Substituents

  • (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol (C₂₂H₁₈BrN₃OS, MW 476.37): Bromine incorporation elevates molecular weight and may enhance halogen bonding in biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Target Compound C₁₅H₁₃N₃O₃ 283.28 4-hydroxyphenyl, 2-methoxyphenol High hydrogen-bonding capacity
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol C₁₆H₁₆N₄OS 312.39 Methylphenyl, thiol Reactive thiol group, moderate lipophilicity
N-{4-[1-(4-Chlorophenyl)-3-{N′-[5-nitro-2-oxoindolin-3-ylidene]hydrazinecarbonyl}-1H-1,2,4-triazol-5-yl]phenyl}acetamide C₂₅H₁₈ClN₇O₄ 540.91 Chlorophenyl, nitro Melting point >300°C, antimicrobial activity

Key Observations :

  • Thermal Stability : Triazole derivatives with nitro or halogen substituents (e.g., Cl, Br) exhibit high melting points (>300°C), suggesting robust thermal stability .
  • Solubility : Hydroxyl and methoxy groups improve aqueous solubility, whereas bulky substituents (e.g., ethoxy, bromophenyl) enhance lipid solubility .

Biological Activity

4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol, also referred to as a triazole derivative, is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, including anti-inflammatory and anticancer effects, supported by various studies and data.

  • Molecular Formula : C15H13N3O3
  • Molar Mass : 273.28 g/mol
  • CAS Number : 136398981
  • Solubility : Soluble in DMSO and ethanol.

Anti-inflammatory Activity

Research has shown that this compound exhibits significant anti-inflammatory properties. A study evaluated its effects on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The findings indicated that the compound effectively inhibited the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory responses.

  • Inhibition Rates :
    • NO Production: Up to 81.91% inhibition at optimal concentrations.
    • PGE2 Production: Up to 99.38% inhibition observed.

These results suggest that the compound may function by downregulating the expression of inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .

Anticancer Activity

The anticancer potential of 4-(3-(4-Hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol has been explored in various cancer cell lines. In vitro studies demonstrated that this compound exhibits cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231).

  • IC50 Values :
    • MCF-7 Cells: Approximately 52 nM.
    • MDA-MB-231 Cells: Approximately 74 nM.

The mechanism of action appears to involve cell cycle arrest at the G2/M phase and induction of apoptosis, indicating its potential as a therapeutic agent in breast cancer treatment .

Data Summary

Biological Activity Effect Cell Line/Model IC50/Max Inhibition (%)
Anti-inflammatoryInhibition of NO productionRAW 264.7 Macrophages81.91%
Anti-inflammatoryInhibition of PGE2 productionRAW 264.7 Macrophages99.38%
AnticancerCytotoxicityMCF-7 Breast Cancer Cells52 nM
AnticancerCytotoxicityMDA-MB-231 Breast Cancer Cells74 nM

Case Studies

  • Inflammation Model Study :
    A study conducted on RAW 264.7 cells demonstrated that treatment with the compound significantly reduced inflammatory markers when stimulated with LPS. The study highlighted the dose-dependent nature of the inhibition, emphasizing the compound's potential utility in treating inflammation-related conditions .
  • Cancer Cell Study :
    Another investigation focused on the antiproliferative effects against breast cancer cell lines revealed that the compound not only inhibited cell growth but also induced apoptosis through mechanisms involving tubulin disruption and cell cycle arrest .

Q & A

Q. Q1. What are the established synthetic routes for 4-(3-(4-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)-2-methoxyphenol, and what intermediates are critical for yield optimization?

Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazide derivatives with carbonyl-containing precursors. For example, analogous triazole derivatives are synthesized by reacting 4-hydroxybenzohydrazide with carbonyl sulfide in alkaline conditions, followed by hydrazine treatment to form the triazole core . Key intermediates include aryloxyacetyl hydrazides, which require strict stoichiometric control (1:1 molar ratio of hydrazide to carbonyl reagent) to avoid side reactions. Yield optimization (typically 60–75%) depends on reaction temperature (80–100°C) and purification via recrystallization using ethanol/water mixtures .

Q. Q2. How is the crystal structure of this compound determined, and what crystallographic parameters validate its conformation?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. For similar triazole derivatives, SCXRD data collected at 113 K with Mo-Kα radiation (λ = 0.71073 Å) reveal key parameters:

  • R factor : <0.05 (e.g., 0.038 for a related structure ).
  • Space group : Common in triazoles is P2₁/c.
  • Bond lengths : Aromatic C–C bonds average 1.38–1.42 Å, while triazole N–N bonds are ~1.32 Å .
    Hydrogen bonding networks (e.g., O–H···N interactions) stabilize the structure, with donor-acceptor distances of 2.6–2.8 Å .

Q. Q3. What in vitro assays are used to screen this compound for biological activity?

Methodological Answer: Triazole derivatives are screened for antimicrobial activity via broth microdilution (MIC values against S. aureus and E. coli), antitumor activity via MTT assays (IC₅₀ against HeLa cells), and antioxidant potential via DPPH radical scavenging. Positive controls (e.g., ciprofloxacin for antimicrobial tests) and dose-response curves (0.1–100 µM) are essential for reliability .

Advanced Research Questions

Q. Q4. How can computational modeling predict the binding affinity of this compound to biological targets like COX-2 or EGFR?

Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) are employed. Key steps:

Ligand preparation : Optimize geometry at the B3LYP/6-31G* level.

Docking : Use crystal structures of targets (PDB: 1PXX for COX-2) with grid boxes centered on active sites.

Scoring : Binding energies (ΔG) < −7 kcal/mol suggest high affinity.

MD validation : RMSD < 2 Å over 100 ns simulations indicates stable binding .

Q. Q5. How should researchers address contradictions in reported biological activity data for triazole derivatives?

Methodological Answer: Contradictions often arise from assay variability (e.g., cell line specificity) or impurities. Mitigation strategies:

  • Replicate experiments : Use ≥3 biological replicates.
  • HPLC purity validation : Ensure ≥95% purity (C18 column, acetonitrile/water gradient).
  • Control for solvent effects : DMSO concentrations ≤1% v/v .
    For example, discrepancies in antimicrobial MIC values may reflect differences in bacterial strain virulence or culture conditions .

Q. Q6. What spectroscopic techniques are most effective for characterizing tautomeric forms of this compound in solution?

Methodological Answer:

NMR : ¹H NMR in DMSO-d₆ resolves tautomers via chemical shifts; e.g., NH protons in 1,2,4-triazoles appear at δ 12–14 ppm.

UV-Vis : pH-dependent absorption shifts (e.g., λₐᵦₛ 270 nm vs. 290 nm) indicate tautomeric equilibria.

IR : Stretching frequencies for N–H (3200–3400 cm⁻¹) and C=N (1600–1650 cm⁻¹) confirm tautomer dominance .

Q. Q7. How does substituent variation on the triazole ring (e.g., methoxy vs. hydroxy groups) influence its pharmacokinetic properties?

Methodological Answer:

  • LogP : Hydroxy groups reduce lipophilicity (calculated LogP drops by ~0.5 units vs. methoxy substituents), impacting membrane permeability.
  • Metabolic stability : Methoxy groups undergo slower hepatic demethylation (CYP450), increasing half-life.
  • Solubility : Hydroxy groups enhance aqueous solubility (e.g., 2.3 mg/mL vs. 0.8 mg/mL for methoxy analogs), critical for bioavailability .

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